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Compound of Interest

Compound Name: julibrine I

Cat. No.: B1673159

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julibrine Il is a pyridoxine glycoside isolated from the fresh stem bark of Albizia julibrissin, a
plant commonly known as the Persian silk tree. This document provides a comprehensive
overview of the available spectroscopic data for Julibrine Il, intended to serve as a technical
resource for researchers engaged in natural product chemistry, pharmacology, and drug
development. While detailed raw spectroscopic data from the primary literature is not fully
available in the public domain, this guide synthesizes all accessible information regarding its
chemical structure, properties, and the analytical methods used for its characterization.

Chemical Identity and Properties

Julibrine Il has been identified as a pyridoxine derivative. Its chemical structure and key
properties, as sourced from publicly available chemical databases, are summarized below.
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Property Value

Chemical Formula C20H31NO12

5-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-
ylJoxy}-6-{[5-hydroxy-4-(methoxymethyl)-6-

IUPAC Name o
methylpyridin-3-yllmethoxy}-2-
(hydroxymethyl)oxane-3,4-diol

Molecular Weight 477.46 g/mol

CAS Number 142628-29-3

Source Organism Albizia julibrissin

Spectroscopic Data

The primary reference for the isolation and structural elucidation of Julibrine Il is a 1992
publication by Higuchi et al. in the Chemical & Pharmaceutical Bulletin. The abstract of this
paper indicates that Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
spectroscopy were instrumental in determining the structure of Julibrine Il. While the full paper
containing the detailed spectral data is not publicly accessible through open-access
repositories, this guide presents the types of data that would have been generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. For a molecule with the complexity of Julibrine I, a combination of one-
dimensional (*H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments
would have been employed. The expected data from these experiments are outlined in the
tables below.

Table 1: Hypothetical *H NMR Data for Julibrine I

. Chemical Shift (5, Lo Coupling Constant
Position Multiplicity
ppm) (3, Hz)

Data not available in

public search results
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Table 2: Hypothetical 13C NMR Data for Julibrine I

Position Chemical Shift (6, ppm)

Data not available in public search results

Mass Spectrometry (MS)

The original study utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS) to determine
the molecular weight of Julibrine Il. Modern mass spectrometry techniques, such as
Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI) coupled
with high-resolution analyzers (e.g., TOF or Orbitrap), would be used today to obtain a more
precise mass and fragmentation pattern, aiding in structural confirmation.

Table 3: Mass Spectrometry Data for Julibrine Il

lon mlz

Data not available in public search results

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of Julibrine Il would be expected to show characteristic absorption bands for
hydroxyl (-OH), ether (C-O-C), and aromatic pyridine ring vibrations.

Table 4: Infrared (IR) Spectroscopy Data for Julibrine Il

Wavenumber (cm~—2) Functional Group Assignment

Data not available in public search results

Experimental Protocols

The detailed experimental protocols for the isolation and spectroscopic analysis of Julibrine I
are contained within the primary scientific literature. Based on standard phytochemical
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practices, a general workflow for the isolation and characterization of a natural product like

Julibrine Il can be outlined.

General Isolation and Purification Workflow

The process would typically begin with the collection and extraction of the plant material,
followed by a series of chromatographic steps to isolate the compound of interest.

Fresh Stem Bark of Albizia julibrissin

l

Extraction with a suitable solvent (e.g., Methanol)

l

Solvent-Solvent Partitioning

l

Column Chromatography (e.g., Silica Gel, Sephadex)

l

Preparative High-Performance Liquid Chromatography (HPLC)

Pure Julibrine Il

Spectroscopic Analysis (NMR, MS, IR)
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Figure 1. A generalized workflow for the isolation and analysis of Julibrine II.

Spectroscopic Analysis Methodology

 NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a high-field NMR
spectrometer (e.g., 400-600 MHz) in a suitable deuterated solvent (e.g., CDsOD, D20). 2D
NMR experiments such as COSY, HSQC, and HMBC would be performed to establish
connectivity and assign resonances.

e Mass Spectrometry: High-resolution mass spectra would be acquired using an ESI-TOF or
ESI-Orbitrap mass spectrometer to confirm the elemental composition. Tandem MS (MS/MS)
experiments would be conducted to study the fragmentation pattern.

« Infrared Spectroscopy: The IR spectrum would be recorded using a Fourier-Transform
Infrared (FT-IR) spectrometer, typically with the sample prepared as a KBr pellet or a thin
film.

Signaling Pathways and Biological Activity

The primary literature notes that Julibrine Il exhibits arrhythmic-inducing action.[1] However,
the specific signaling pathways through which it exerts this effect are not detailed in the publicly
available abstracts. Further research would be required to elucidate the molecular mechanisms
underlying the biological activity of Julibrine Il. A hypothetical signaling pathway diagram
related to cardiac arrhythmia is presented below for illustrative purposes, though it is not
directly based on experimental data for Julibrine II.
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odulates

Cardiac lon Channel (e.g., Na+, K+, Ca2+ channels)

i

Alteration of Cardiac Action Potential

i

Arrhythmia

Click to download full resolution via product page
Figure 2. Hypothetical mechanism of arrhythmic action.

Conclusion

Julibrine Il is a structurally defined natural product with reported biological activity. While its
fundamental chemical identity is well-established, a comprehensive public repository of its
detailed spectroscopic data is currently lacking. The information provided in this guide serves
as a foundational resource for researchers. Access to the full primary publication by Higuchi et
al. (1992) is recommended for those requiring in-depth spectroscopic data and experimental
protocols. Future research into the pharmacology and mechanism of action of Julibrine Il
could provide valuable insights for drug discovery and development.

Need Custom Synthesis?
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 To cite this document: BenchChem. [Julibrine II: A Technical Guide to its Spectroscopic
Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673159#julibrine-ii-spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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